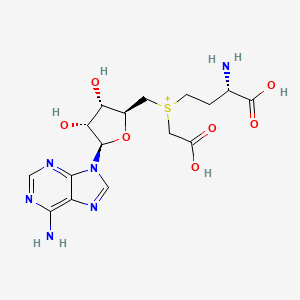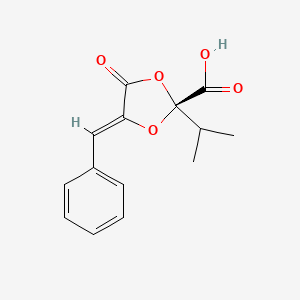
Isoquercitin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoquercitin is a natural product found in Melia azedarach, Rheum rhabarbarum, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Hydrolysis of Rutin
Isoquercitrin, a derivative of Rutin, has been studied for its production through hydrolysis. Different methods, such as acidic and enzymatic hydrolysis, have shown varying yields and product selectivity. Enzymatic hydrolysis, particularly with hesperidinase, was found to be preferable for isoquercitrin production compared to acidic hydrolysis, indicating a potential for its application in food and pharmaceutical industries (Wang et al., 2011).
Anticancer Mechanisms
Isoquercitrin has been reviewed for its anticancer mechanisms. It exhibits a range of pharmacological effects, including antioxidant, antiproliferative, and anti-inflammatory properties. The compound has been noted for its actions on various cellular pathways, such as the Wnt signaling pathway and mixed-lineage protein kinase 3, which contribute to its potential in cancer prevention and treatment (Orfali et al., 2016).
Bone Mineralization
Research has shown that isoquercitrin can stimulate bone mineralization, making it a candidate for the prevention and treatment of osteoporotic disorders. It was found to enhance the mineralization process of human osteoblast-like cells, indicating its potential therapeutic value in bone health (Wang et al., 2014).
Antifungal Activity
Isoquercitrin has demonstrated antifungal activity, particularly against Candida albicans. Its mechanism involves inducing membrane damage and increasing cell permeability, suggesting its potential as a natural fungicide (Yun et al., 2015).
Inflammatory Bowel Disease
Studies have explored the protective effects of isoquercitrin against acute dextran sulfate sodium-induced rat colitis. This research suggests that isoquercitrin could be effective in preventing acute colitis, with its efficacy potentially depending on the severity of tissue damage (Cibicek et al., 2016).
Synergistic Antifungal Effect
Isoquercitrin, in combination with conventional antifungal agents, has been found to exhibit a synergistic antifungal effect. This synergism, particularly with amphotericin B and fluconazole, enhances the antifungal potency through oxidative stress (Kim et al., 2018).
Apoptosis in Candida albicans
Isoquercitrin has been investigated for its role in inducing apoptosis in Candida albicans. The compound triggers reactive oxygen species-mediated apoptosis, highlighting its potential in antifungal therapies (Yun et al., 2016).
Positive Effect on Osteogenesis
Research indicates that isoquercitrin positively affects osteogenesis both in vitro and in vivo. It promotes cell proliferation and differentiation in bone marrow-derived mesenchymal stem cells and enhances bone formation, suggesting its application in bone health and regeneration (Li et al., 2019).
Eigenschaften
Molekularformel |
C21H20O12 |
|---|---|
Molekulargewicht |
464.4 g/mol |
IUPAC-Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C21H20O12/c22-6-13-15(27)17(29)18(30)21(32-13)33-20-16(28)14-11(26)4-8(23)5-12(14)31-19(20)7-1-2-9(24)10(25)3-7/h1-5,13,15,17-18,21-27,29-30H,6H2/t13-,15-,17+,18-,21+/m0/s1 |
InChI-Schlüssel |
OVSQVDMCBVZWGM-LQSBFMDOSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)CO)O)O)O)O)O |
SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Synonyme |
2-(3,4-dihydroxyphenyl)-3-(beta-D-glucofuranosyloxy)-5,7-dihydroxy-4H-1-benzopyran-4-one 4H-1-benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-3-(beta-D-glucofuranosyloxy)-5,7-dihydroxy flavone, 3,3',4',5,7-pentahydroxy-, 3-beta-D-glucofuranoside isoquercetin isoquercitin isoquercitrin isoquercitroside isotrifoliin quercetin 3-(beta-D-glucofuranoside) quercetin 3-O-beta-D-glucofuranoside quercetin-3-glucoside quercetin-3-O-beta-glucoside quercetin-3-O-glucoside trifoliin trifoliin A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


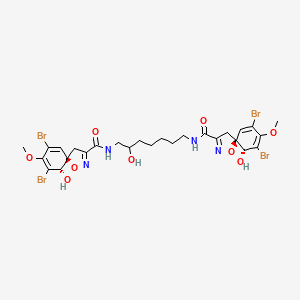


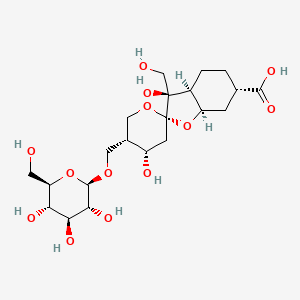

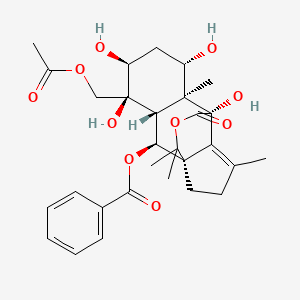
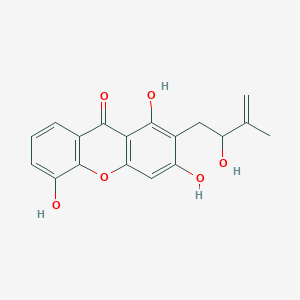
![N-[6-(imidazo[1,2-d][1,2,4]thiadiazol-3-ylamino)hexyl]naphthalene-1-sulfonamide](/img/structure/B1248946.png)
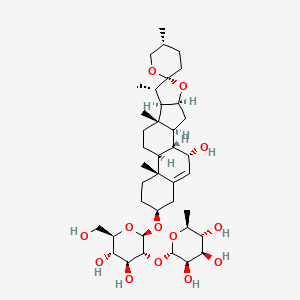
![(2S,5S,6S)-2-[(S)-[(2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-1,4-dimethyl-6-[(3S)-14-methyl-3-[(3S)-3-methyl-5-oxo-5-[(2S,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxypentanoyl]oxypentadecanoyl]oxy-3-oxo-1,4-diazepane-5-carboxylic acid](/img/structure/B1248949.png)

